molecular formula C6H9F2N3 B6164527 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine CAS No. 1006462-68-5

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B6164527
CAS No.: 1006462-68-5
M. Wt: 161.2
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the difluoroethyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1006462-68-5

Molecular Formula

C6H9F2N3

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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